5,5-Difluorobicyclo[2.2.1]heptan-2-one
Overview
Description
5,5-Difluorobicyclo[2.2.1]heptan-2-one is a useful research compound. Its molecular formula is C7H8F2O and its molecular weight is 146.137. The purity is usually 95%.
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Scientific Research Applications
Chiral Synthesis and Fragmentation Reactions
A study demonstrated the fragmentation of specific bicyclo[2.2.1]heptan-2-one derivatives to yield exo-alkylidenecyclopentane derivatives. This process highlights its role in the synthesis of chiral molecules and its potential application in organic synthesis, particularly in creating compounds with specific stereochemical configurations (Vostrikov et al., 2003).
Stereoelectronic Interactions and Conformational Analysis
Research on diastereoisomers of 2-fluorobicyclo[2.2.1]heptan-7-ols revealed insights into stereoelectronic interactions and the influence of F∙∙∙HO intramolecular hydrogen bonding on the molecule's stability. This study is significant for understanding the quantum nature of hydrogen bonds and their impact on molecular structure and properties (de Rezende et al., 2012).
Electron Transfer Mechanisms
Investigations into the electron transfer mechanisms in aliphatic halides, including chlorobicyclo[2.2.1]heptan-2-ones, offer insights into the reductive cleavage processes controlled by the polycyclic structure's rigidity. This research has implications for designing and understanding the behavior of electron transfer systems in organic chemistry (Uranga et al., 2006).
Hydrogen Bonding and Absolute Configuration
A study on the resolution and absolute configuration of bicyclo[2.2.1]heptan-2-one derivatives emphasized the compound's role in understanding hydrogen bonding properties and stereochemistry. Such insights are crucial for designing molecules with specific chiral properties and for applications in asymmetric synthesis (Plettner et al., 2005).
Properties
IUPAC Name |
5,5-difluorobicyclo[2.2.1]heptan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O/c8-7(9)3-4-1-5(7)2-6(4)10/h4-5H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTCLFDTPTVOED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)C1CC2(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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